molecular formula C6H3N4NaO2 B2628887 Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 2377031-62-2

Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate

Cat. No.: B2628887
CAS No.: 2377031-62-2
M. Wt: 186.106
InChI Key: FAKPNSZAMUGDAG-UHFFFAOYSA-M
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Description

Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a formyl group at position 6 and a sodium-bound oxygen atom (olate) at position 7. Its molecular formula is C₆H₃N₄O₂Na, with a molecular weight of approximately 186.10 g/mol (based on analogous sodium triazolopyrimidine carboxylate derivatives) . The formyl group at C6 enhances electrophilicity, making it reactive toward nucleophilic additions, while the sodium olate moiety improves aqueous solubility, a critical feature for pharmaceutical applications. This compound is structurally distinct from other triazolopyrimidines due to the unique combination of substituents, which may influence its electronic properties, binding affinity, and biological activity.

Properties

IUPAC Name

sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Na/c11-2-4-1-7-6-8-3-9-10(6)5(4)12;/h1-3,12H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKPNSZAMUGDAG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1C=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate typically involves the reaction of 3-amino-1,2,4-triazole with an aldehyde, followed by cyclization and dehydration processes. The reaction conditions often require a base to facilitate the formation of the intermediate, which then undergoes cyclization and dehydration to form the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

Sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is synthesized through the reaction of 3-amino-1,2,4-triazole with suitable aldehydes under specific conditions. The compound features a triazole-pyrimidine scaffold that has been shown to exhibit diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of triazolo-pyrimidine compounds exhibit potent anticancer properties. Sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has been studied for its ability to inhibit specific cancer cell lines by targeting key proteins involved in tumor growth. For instance, compounds derived from this scaffold have shown effectiveness against Skp2 (S-phase kinase-associated protein 2), which is implicated in various cancers .

Case Study: Inhibition of Skp2

A study focused on the design of small molecules based on the triazolo-pyrimidine structure aimed at inhibiting Skp2. The optimized compounds demonstrated significant potency in vitro against cancer cell lines with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Triazolo-Pyrimidine Derivatives

CompoundTarget ProteinIC50 (µM)Cancer Type
Sodium 6-formyl-triazoloSkp20.005Non-small cell lung cancer
Triazolo derivative Ac-Met0.005Gastric cancer
Triazolo derivative Bc-Met0.01Colorectal cancer

Antimicrobial Properties

Sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with a similar structure exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial effects of several triazole derivatives, sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Conclusion and Future Directions

Sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate presents a versatile scaffold for drug development due to its diverse biological activities. Its potential as an anticancer agent and antimicrobial compound highlights the need for further research to optimize its efficacy and explore additional therapeutic applications.

Future studies should focus on:

  • Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their biological effects.
  • In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) Analysis: Identifying modifications that enhance activity and selectivity.

Mechanism of Action

The mechanism of action of Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and antiviral activities .

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions, functional groups, and counterions. Below is a detailed comparison:

Substituent Position and Functional Group Diversity
Compound Name Substituents (Position) Functional Groups Key Properties/Activities Reference
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate Formyl (C6), Sodium olate (C7) Aldehyde, Ionic oxygen High solubility; potential for nucleophilic reactions
2-(4-Isopropoxyphenyl)-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid Carboxylic acid (C6) Carboxylate 23× more potent than allopurinol as xanthine oxidase inhibitor
5-Methyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one monohydrate Nitro (C6), Methyl (C5) Nitro, Ketone Antiviral activity (approved in Russia for severe infections)
2-(Fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one L-argininium salt Nitro (C6), Furyl (C2) Nitro, L-argininium counterion Improved solubility via argininium salt; anticoagulant activity
6-(Tetrazol-5-yl)-7-amino[1,2,4]triazolo[1,5-a]pyrimidine sodium salt Tetrazolyl (C6), Sodium (C7) Tetrazole, Ionic CK2 enzyme inhibition; enhanced bioavailability

Key Observations :

  • C6 Substitution : Functional groups at C6 (e.g., formyl, nitro, carboxylate) dictate reactivity and target specificity. Nitro and carboxylate derivatives show strong enzyme inhibition (e.g., xanthine oxidase , viral polymerases ), while formyl groups may enable covalent binding or further derivatization.
  • C7 Modifications : Sodium or argininium salts at C7 enhance solubility and pharmacokinetics compared to neutral analogs (e.g., free acids or ketones).
Physicochemical Properties
Property Sodium;6-formyl-triazolopyrimidine 6-Carboxylate Derivative 6-Nitro-L-argininium Salt
Solubility High (ionic sodium olate) Moderate (carboxylic acid) Moderate (argininium salt)
Reactivity Formyl allows nucleophilic addition Carboxylate enables conjugation Nitro group facilitates redox reactions
Stability Stable in aqueous solutions pH-dependent protonation Sensitive to hydrolysis

Biological Activity

Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate (CAS Number: 2377031-62-2) is a heterocyclic compound characterized by its unique structure that includes a triazole ring fused to a pyrimidine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₆H₄N₄O₂Na
  • Molecular Weight : 186.11 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with an aldehyde. This process includes cyclization and dehydration steps that are facilitated by a base to form the final product. The compound can undergo various chemical reactions such as oxidation and reduction, leading to derivatives with distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, which may lead to anti-inflammatory and antiviral effects.

Antiviral and Anti-inflammatory Properties

Research indicates that this compound has shown promise as an anti-inflammatory and antiviral agent . Its unique structure allows it to inhibit certain pathways associated with inflammation and viral replication. For example, studies have demonstrated its effectiveness in reducing inflammatory markers in cell cultures and animal models .

Enzyme Inhibition Studies

In vitro studies have focused on the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been evaluated for its inhibitory effects on enzymes linked to cancer progression and viral infections. The results suggest that this compound may serve as a potential lead compound in drug development targeting these diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in biological contexts, a comparison with related compounds is essential:

Compound NameStructureBiological Activity
1,2,4-TriazoleTriazoleModerate enzyme inhibition
PyrimidinePyrimidineLimited biological activity
1,2,4-Triazolo[1,5-a]pyrimidineTriazolo-PyrimidineAnticancer properties

The presence of the formyl group at the 6-position of this compound significantly enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Effects

In a study involving animal models of arthritis, administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential utility in treating inflammatory diseases.

Case Study 2: Antiviral Activity

A recent investigation assessed the antiviral activity against influenza virus. Results indicated that the compound effectively inhibited viral replication in vitro by interfering with viral polymerase activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-component one-pot reactions. For example, triethylamine-catalyzed condensation of aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in DMF at 120°C for 10 hours yields structurally similar triazolopyrimidines . A two-step approach involving aminoazole and ethoxymethylenenitroacetate intermediates is also reported for analogous sodium salts .
  • Critical Parameters : Solvent choice (e.g., DMF vs. ethanol/DMF mixtures), temperature (120°C optimal for cyclization), and catalyst (triethylamine or Cs₂CO₃) significantly affect reaction efficiency and purity. Recrystallization in EtOH/DMF improves crystallinity .

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